![molecular formula C19H22N4O3S B2855468 2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251602-90-0](/img/structure/B2855468.png)
2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound. Heterocycles are commonly found in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The triazolo[4,3-a]pyridine core could potentially undergo various reactions .Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Agent
The triazole and piperidine moieties present in the compound are known to contribute to antiviral and antimicrobial activities . Triazole derivatives have been extensively studied for their ability to inhibit the growth of various pathogens, making them valuable in the development of new therapeutic agents. The piperidine sulfonyl group could potentially enhance these properties, leading to the creation of novel drugs to combat infectious diseases.
Anticancer Activity
Compounds with the [1,2,4]triazolo[4,3-a]pyridin scaffold have shown promising results in cytotoxicity screenings against various cancer cell lines . The presence of the 3-methylbenzyl and piperidin-1-ylsulfonyl groups could influence the compound’s ability to act as an anticancer agent, potentially leading to new treatments for cancer.
Energetic Materials
The structural similarity of the compound to [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials suggests potential applications in the development of energetic materials . These materials are used in various fields, including defense and aerospace, for their high-energy release properties.
Catalysis
The compound’s structure is related to ligands used in transition metal complexes, which are important in catalysis . Such complexes can be utilized in various chemical reactions, including the Suzuki–Miyaura cross-coupling, which is a pivotal reaction in the synthesis of fine chemicals and pharmaceuticals.
Enzyme Inhibition
Derivatives of [1,2,4]triazolo[4,3-a]pyridin have been explored as enzyme inhibitors . The compound could be investigated for its potential to inhibit enzymes that are targets for drug development, such as carbonic anhydrase or cholinesterase.
Drug Design and Discovery
The compound’s core structure is significant in medicinal chemistry, where it can be used as a scaffold for drug design and discovery . Its ability to be modified and interact with various biological targets makes it a valuable starting point for the development of new therapeutic agents.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in various biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-15-6-5-7-16(12-15)13-23-19(24)22-14-17(8-9-18(22)20-23)27(25,26)21-10-3-2-4-11-21/h5-9,12,14H,2-4,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQGSLCUPDTRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4',3',2':4,5]thiochromeno[2,3-d]thiazol-2-one](/img/structure/B2855388.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2855391.png)
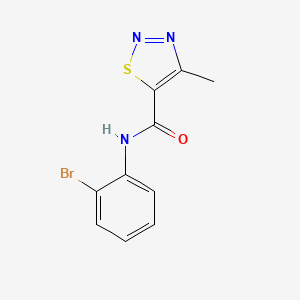
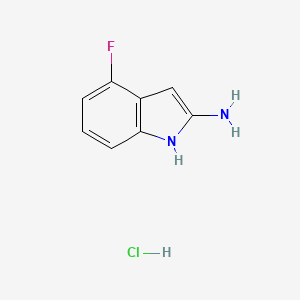
![7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)
![1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)
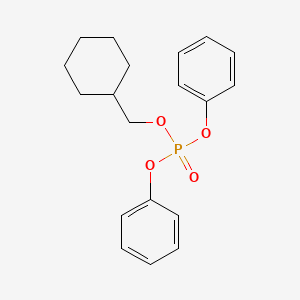
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)
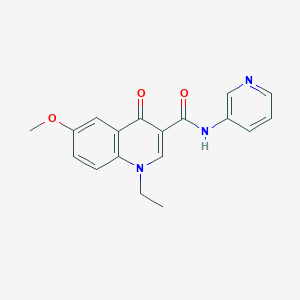
![3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2855404.png)

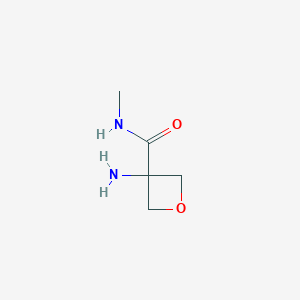
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)